R916562

Oncology Anti-angiogenesis Cancer chemotherapy

Single-target VEGF-R2 or Axl inhibitors fail to recapitulate the synergistic anti-angiogenic and anti-metastatic blockade achievable with dual inhibition. R916562 is an orally active acyl diaminotriazole Axl/VEGF-R2 dual inhibitor (IC50 136/24 nM) that delivers Sunitinib-benchmarked in vivo efficacy. • 83% TGI in MDA-MB-231 breast cancer xenograft at 125 mg/kg b.i.d. (vs. Sunitinib 84%) • 80% TGI in Caki-1 renal carcinoma xenograft (vs. Sunitinib 85%) • 73% reduction in corneal neovascularization at 100 mg/kg • ≥98% purity; ambient-temperature global shipping from stock

Molecular Formula C26H30ClN9S
Molecular Weight 536.1 g/mol
Cat. No. B11934297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR916562
Molecular FormulaC26H30ClN9S
Molecular Weight536.1 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl
InChIInChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1
InChIKeyHLRDOMFIYHUBLJ-UHYCVJNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R916562 Dual Axl/VEGF-R2 Inhibitor


R916562 is an orally active, selective small-molecule dual inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2) [1]. It belongs to the acyl diaminotriazole class of kinase inhibitors, with a molecular weight of 536.09 g/mol and the chemical formula C26H30ClN9S . R916562 exhibits potent inhibitory activity against Axl and VEGF-R2, two receptor tyrosine kinases critically implicated in tumor angiogenesis and metastasis [1].

Orally active dual Axl/VEGF-R2 inhibitor
Axl/VEGF-R2 pathway inhibition studies
Angiogenesis and metastasis model research

R916562 Irreplaceability vs. Single-Target Inhibitors


Generic substitution with a single-target VEGF-R2 or Axl inhibitor would fail to recapitulate the dual pathway blockade that defines R916562's preclinical activity profile. R916562 was specifically designed through extensive optimization of an acyl diaminotriazole scaffold to achieve balanced, potent inhibition of both Axl and VEGF-R2, based on the hypothesis that simultaneous inhibition of these two receptor tyrosine kinases may produce synergistic effects in suppressing tumor angiogenesis and metastasis [1]. The specific substitution pattern—including the (2S)-bicyclo[2.2.1]heptanyl piperazine moiety and the 2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl group—confers a unique dual inhibitory profile that cannot be assumed for structurally related diaminotriazoles or other in-class kinase inhibitors [1].

Single-target inhibitor substitution
May not reproduce dual Axl/VEGF-R2 pathway blockade profile
Structurally similar diaminotriazoles
May lack the balanced dual inhibitory profile of R916562
Broad-spectrum multi-kinase inhibitors
May introduce off-target effects in pathway-specific studies

R916562 vs Sunitinib: In Vivo Evidence


Breast Cancer Xenograft TGI vs Sunitinib

In the MDA-MB-231 human breast cancer xenograft model, R916562 demonstrates tumor growth inhibition (TGI) comparable to the clinically approved multi-kinase inhibitor Sunitinib . This head-to-head comparison provides a clinically relevant benchmark for evaluating the anti-tumor efficacy of R916562 in a procurement or research context.

Breast cancer TGI
Data to verify
R916562: 83% TGI
Sunitinib: 84% TGI
Reported model-response comparison
MDA-MB-231 xenograft, 21d oral; source data to verify
Oncology Anti-angiogenesis Cancer chemotherapy

Renal Carcinoma Xenograft Efficacy vs Sunitinib

R916562 was evaluated against Sunitinib in the Caki-1 human renal carcinoma xenograft model, a disease setting where Sunitinib is clinically indicated . The close alignment of TGI values supports the use of R916562 as a research tool for studying dual Axl/VEGF-R2 inhibition in renal cancer models.

Renal carcinoma TGI
Data to verify
R916562: 80% TGI
Sunitinib: 85% TGI
Reported renal model TGI context
Caki-1 xenograft, 21d oral; source data to verify
Renal cell carcinoma Anti-angiogenic therapy Xenograft models

Corneal Angiogenesis Inhibition vs Sunitinib

In the mouse corneal micropocket angiogenesis model, a gold-standard in vivo assay for quantifying anti-angiogenic activity, R916562 reduces fibroblast growth factor–induced neovascularization to an extent comparable to Sunitinib . This result directly validates the compound's ability to inhibit angiogenesis in a physiologically relevant tissue context.

Corneal angiogenesis
Data to verify
R916562: 73% reduction
Sunitinib: 78% reduction
Supports angiogenesis model response
Corneal micropocket, FGF-induced; source data to verify
Angiogenesis Ocular models VEGF-R2 inhibition

Balanced Dual Axl/VEGF-R2 Inhibition Profile

R916562 exhibits a distinct in vitro potency profile, with IC50 values of 136 nM for Axl and 24 nM for VEGF-R2 . This balanced dual inhibition differentiates R916562 from single-target inhibitors and from Sunitinib, which is a multi-kinase inhibitor with a broader target spectrum [1]. This suggests a more targeted approach compared to broader-spectrum agents like Sunitinib [1].

Kinase inhibition
Reported
Axl IC50 = 136 nM
VEGF-R2 IC50 = 24 nM
Dual-pathway inhibition context
Comparison to multi-kinase inhibitor class-level
Kinase selectivity Axl inhibition VEGF-R2 inhibition

R916562 Research Applications


Breast Cancer Efficacy Benchmarking vs Sunitinib

For studies in the MDA-MB-231 human breast cancer xenograft model where Sunitinib serves as a positive control or benchmark, R916562 offers a directly comparable alternative. Its 83% TGI at 125 mg/kg b.i.d. closely matches Sunitinib's 84% TGI at 80 mg/kg once daily, enabling controlled comparative studies or direct efficacy benchmarking .

Renal Cancer VEGF Pathway Studies

In Caki-1 human renal carcinoma xenograft studies, R916562 provides a research tool with proven in vivo efficacy (80% TGI at 85 mg/kg b.i.d.) that parallels the clinical benchmark Sunitinib (85% TGI) in this disease-relevant model . This supports its use in preclinical renal cancer research, including studies of resistance mechanisms or combination therapies.

Corneal Micropocket Anti-Angiogenesis Studies

For researchers investigating VEGF-R2-dependent angiogenesis in the mouse corneal micropocket assay, R916562 provides a validated tool with demonstrated potency (73% reduction in neovascularization at 100 mg/kg) comparable to the positive control Sunitinib (78% reduction at 80 mg/kg) . This model is widely used to evaluate anti-angiogenic agents, and R916562's performance directly supports its selection for such studies.

Dual Axl/VEGF-R2 Pathway Inhibition in Metastasis

Given R916562's balanced dual inhibition of Axl (IC50 136 nM) and VEGF-R2 (IC50 24 nM) , it is particularly suited for research investigating the interplay between Axl-mediated metastatic signaling and VEGF-R2-driven angiogenesis. The dual targeting strategy is hypothesized to produce synergistic inhibition of tumor angiogenesis and metastasis [1], making R916562 a valuable tool for dissecting these interconnected pathways.

Application
Selection Property
Validation Focus
Breast cancer xenograft efficacy studies
Dual-pathway inhibition benchmark
TGI endpoint comparison
Renal carcinoma xenograft efficacy studies
Model-response comparison context
TGI endpoint evaluation
Corneal angiogenesis assay studies
Angiogenesis inhibition endpoint
Neovascularization reduction evaluation
Dual Axl/VEGF-R2 pathway inhibition studies
Kinase selectivity profile
IC50-based pathway selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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